Peonidin 3-galactoside

Description

Classification within Anthocyanin and Flavonoid Chemistry

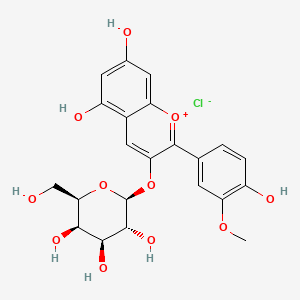

Peonidin-3-o-galactoside chloride's classification is hierarchical. It falls under the broad class of phenolic compounds . More specifically, it is a flavonoid , a large family of plant secondary metabolites characterized by a C6-C3-C6 skeletal structure. tandfonline.comresearchgate.net

Within the flavonoids, it belongs to the anthocyanin subgroup. byjus.comturito.comcollegedunia.com Anthocyanins are notable for being glycosides of anthocyanidins. The core of Peonidin-3-o-galactoside chloride is the anthocyanidin known as Peonidin (B1209262) . Peonidin is one of the six most common anthocyanidins found in nature, alongside cyanidin (B77932), delphinidin (B77816), pelargonidin, petunidin, and malvidin (B83408). tandfonline.com

The structure is further defined by the attachment of a sugar moiety. In this case, a galactose sugar is attached at the 3-O-position of the peonidin structure, forming a glycoside . The "chloride" in its name indicates that it is in the form of a chloride salt, which enhances its stability. biolink.nochemspider.com

| Broad Class | Subclass | Core Structure (Aglycone) | Glycoside Form |

|---|---|---|---|

| Phenolic Compound | Flavonoid | Peonidin | Peonidin-3-o-galactoside |

Historical Context and Initial Research Trajectories of Anthocyanins

The study of anthocyanins dates back to the 19th century. In 1835, German pharmacist Ludwig Clamor Marquart first used the term "Anthokyan" to describe the blue pigment in flowers. wikipedia.org Early research focused on the fundamental chemistry and function of these pigments in plants. Scientists worked to isolate and identify the structures responsible for the vibrant colors of flowers and fruits.

A significant milestone was the recognition that these compounds were glycosides. Early 20th-century research, including the work of Richard Willstätter, led to a deeper understanding of their molecular structures, for which he received the Nobel Prize in Chemistry in 1915. His work established the basic structures of many anthocyanidins.

Initial research trajectories were primarily concerned with:

Pigmentation: Understanding the role of anthocyanins in plant coloration and their function in attracting pollinators. byjus.comnih.gov

Structural Elucidation: Determining the chemical structures of different anthocyanins and their aglycones.

Chemical Synthesis: Developing methods to synthesize these compounds in the laboratory.

The development of chromatographic techniques in the mid-20th century, particularly paper and column chromatography, revolutionized the separation and identification of complex mixtures of anthocyanins from plant sources. researchgate.netnih.gov

Current Research Landscape and Emerging Scientific Interest in Peonidin-3-o-galactoside Chloride

In recent years, the focus of anthocyanin research has expanded significantly beyond basic chemistry. A bibliometric analysis of research from 1975 to 2024 shows a dramatic increase in publications, especially since 2004, with "antioxidant activity" being a key area of interest. tandfonline.com

Modern research on anthocyanins like Peonidin-3-o-galactoside chloride is increasingly interdisciplinary, covering fields from food science to medicine. nih.govtandfonline.com Current investigations are centered on the biological activities of these compounds. nih.govresearchgate.net For instance, research has explored the antioxidant potential of peonidin-based anthocyanins from sources like purple sweet potatoes. nih.gov

Emerging scientific interest in Peonidin-3-o-galactoside chloride and related compounds is driven by several key areas:

Antioxidant Properties: Detailed studies are examining its capacity to scavenge free radicals and its potential role in mitigating oxidative stress. medchemexpress.comchemfaces.comnih.gov

Food Science Applications: Its role as a natural colorant is well-established, but current research also investigates its stability and how processing affects its integrity in food products. nih.govmdpi.com

Biological Activity: There is growing interest in how these molecules interact with biological systems. For example, studies have investigated the effects of peonidin glycosides on various cell types and biological pathways. nih.govnih.gov Research has also looked into the potential of peonidin-based compounds in modulating gut microbiota. nih.gov

The compound is often studied as part of a complex mixture of anthocyanins found in fruits like cranberries and in purple sweet potatoes. mdpi.comextrasynthese.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for identifying and quantifying Peonidin-3-o-galactoside chloride in these complex natural extracts. biolink.nonih.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H23ClO11 | biolink.nochemspider.comclearsynth.com |

| Molecular Weight | 498.9 g/mol | biolink.noclearsynth.com |

| Appearance | Dark red/purple powder | biolink.no |

| Solubility | Water soluble | turito.combiolink.no |

| CAS Number | 28148-89-2 | chemspider.comclearsynth.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-HVOKISQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-89-2 | |

| Record name | Peonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution in Biological Systems

Identification in Specific Plant Species and Cultivars

This compound has been identified in numerous plant-based foods, playing a role in their characteristic colors.

Peonidin-3-o-galactoside is a significant anthocyanin in many berry species. For instance, it is one of the primary anthocyanins found in American cranberries (Vaccinium macrocarpon), contributing to their deep red color. nih.govchemsrc.com Studies have shown that raw cranberries can contain a substantial amount of peonidin (B1209262), with one report indicating 42 mg per 100 g of fruit. wikipedia.org This compound is also present in the flowers and leaves of cranberry plants. hc-sc.gc.ca

In bilberries (Vaccinium myrtillus), peonidin-3-o-galactoside is also a key component of its anthocyanin profile, alongside other related compounds. hc-sc.gc.cafoodb.canih.gov Research has identified several anthocyanins in bilberry extracts, including delphinidin-3-O-glucoside, cyanidin-3-O-galactoside, and cyanidin-3-O-glucoside. mdpi.com Other berries like red raspberries and blackberries also contain peonidin-3-o-galactoside. foodb.ca

Occurrence of Peonidin-3-o-galactoside in Berry Fruits

| Berry Fruit | Scientific Name | Presence of Peonidin-3-o-galactoside | Reference |

|---|---|---|---|

| American Cranberry | Vaccinium macrocarpon | Major anthocyanin in fruit, also found in flowers and leaves. | nih.govchemsrc.comhc-sc.gc.ca |

| Bilberry | Vaccinium myrtillus | Key anthocyanin in fruit. | hc-sc.gc.cafoodb.canih.gov |

| Red Raspberry | Rubus idaeus | Present in the fruit. | foodb.canih.gov |

| Blackberry | Rubus spp. | Present in the fruit. | foodb.ca |

Beyond berries and grapes, peonidin-3-o-galactoside and its related forms are present in a range of other deeply colored produce. It has been identified in purple-fleshed sweet potatoes, where it can be found in concentrations up to 40 mg per 100g in certain cooked cultivars. wikipedia.orgresearchgate.net Other sources include plums, cherries, mangoes, red onions, and black rice. wikipedia.orgfoodb.cawikipedia.org

Peonidin Glycoside Content in Various Fruits and Vegetables

| Food Source | Compound Form | Reported Amount | Reference |

|---|---|---|---|

| Raw Cranberries | Peonidin | 42 mg / 100 g | wikipedia.org |

| Blueberries | Peonidin | 5 to 12 mg / 100 g | wikipedia.org |

| Plums | Peonidin | 5 to 12 mg / 100 g | wikipedia.org |

| Cherries | Peonidin | 5 to 12 mg / 100 g | wikipedia.org |

| Purple Fleshed Sweet Potatoes (cooked) | Peonidin | Up to 40 mg / 100 g | wikipedia.org |

| American Cranberry | Peonidin 3-O-galactoside | 22.02 mg / 100 g FW | phenol-explorer.eu |

Environmental and Genetic Factors Influencing Accumulation

The concentration of peonidin-3-o-galactoside in plants is not static; it is influenced by a combination of genetic and environmental factors.

The genetic makeup of a plant, or its cultivar, plays a crucial role in its potential to produce anthocyanins. researchgate.net Different cultivars of the same fruit can show significant variation in their anthocyanin profiles. capes.gov.br For example, studies on various grape cultivars have demonstrated distinct differences in the relative amounts of peonidin-3-O-glucoside. researchgate.net

The stage of maturity at which a fruit is harvested also has a profound impact on its anthocyanin content. Generally, as a fruit ripens, the concentration of anthocyanins, including peonidin-3-o-galactoside, increases, which is visually evident in the development of its color. nih.govnih.gov Research on muscadine grapes has shown that the relative percentages of peonidin and other anthocyanins are influenced by the harvest date and the maturity level of the fruit. capes.gov.br

Climatic conditions are a major determinant of anthocyanin accumulation in plants. researchgate.netunirioja.es Factors such as temperature and light exposure can significantly alter the biosynthesis of these pigments. nih.govnih.govmdpi.com For instance, cooler temperatures can enhance anthocyanin production in grapes, while high temperatures can inhibit it. researchgate.netnih.gov Light is another critical factor, with studies showing that increased light exposure can stimulate the production of anthocyanins. nih.gov However, the specific response can depend on the light's quality and intensity. nih.gov The availability of water can also affect the concentration of phenolic compounds in grapes. unirioja.es

Biosynthesis and Metabolic Pathways in Plant Systems

Enzymatic Pathways Leading to the Peonidin (B1209262) Aglycone Precursor

The journey to the peonidin aglycone begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway. nih.gov This foundational pathway involves three key enzymatic steps to produce p-Coumaroyl-CoA. First, Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form trans-cinnamic acid. nih.gov Next, Cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.gov Finally, 4-coumarate: CoA ligase (4CL) catalyzes the addition of a coenzyme A unit, yielding p-coumaroyl-CoA. nih.gov

This molecule serves as a crucial entry point into the flavonoid-specific pathway. nih.gov The enzyme Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govresearchgate.net This chalcone is then rapidly isomerized to the flavanone (B1672756) naringenin by the enzyme Chalcone isomerase (CHI). researchgate.net

From naringenin, a series of hydroxylation and reduction reactions create the core anthocyanidin structure. Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. researchgate.net Subsequently, Flavonoid 3'-hydroxylase (F3'H) acts on this intermediate, leading down the branch of the pathway responsible for cyanidin- and peonidin-based anthocyanins. researchgate.net The product, dihydroquercetin, is then reduced by Dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801). nih.gov The enzyme Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the conversion of the colorless leucocyanidin into the colored anthocyanidin, cyanidin (B77932). nih.gov

The final step in forming the peonidin aglycone is a methylation reaction. An O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the 3'-hydroxyl group of cyanidin, resulting in the formation of peonidin. researchgate.netmdpi.com

Table 1: Key Enzymes in Peonidin Aglycone Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to trans-Cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Converts trans-Cinnamic acid to p-Coumaric acid. nih.gov |

| 4-coumarate: CoA ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Synthesizes Naringenin chalcone from p-Coumaroyl-CoA and Malonyl-CoA. nih.gov |

| Chalcone isomerase | CHI | Isomerizes Naringenin chalcone to Naringenin. researchgate.net |

| Flavanone 3-hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol. researchgate.net |

| Flavonoid 3'-hydroxylase | F3'H | Converts Dihydrokaempferol to Dihydroquercetin. researchgate.net |

| Dihydroflavonol 4-reductase | DFR | Reduces Dihydroquercetin to Leucocyanidin. nih.gov |

| Anthocyanidin synthase | ANS / LDOX | Converts Leucocyanidin to Cyanidin. nih.gov |

| O-methyltransferase | OMT | Methylates Cyanidin to form Peonidin. mdpi.com |

Glycosylation Mechanisms: Specificity of Galactose Moiety Attachment

The peonidin aglycone is inherently unstable. nih.gov To achieve stability and increase water solubility, it undergoes glycosylation, a critical modification step in anthocyanin biosynthesis. nih.govresearchgate.net This process involves the attachment of a sugar moiety to the aglycone, catalyzed by enzymes from the UDP-glycosyltransferase (UGT) superfamily. nih.gov

In the formation of Peonidin-3-o-galactoside chloride, a galactose molecule is specifically attached to the hydroxyl group at the C-3 position of the peonidin aglycone. The sugar donor for this reaction is Uridine diphosphate (B83284) galactose (UDP-galactose). mdpi.com The reaction is catalyzed by a specific enzyme, likely a UDP-galactose:anthocyanidin galactosyltransferase, a type of flavonoid glycosyltransferase (UFGT). mdpi.comnih.gov This enzymatic step is essential, as a deficiency in glycosyltransferase activity leads to the degradation of the unstable anthocyanidin aglycones and a significant reduction in pigment accumulation. nih.gov The resulting glycosidic bond not only stabilizes the molecule but also prepares it for transport and storage within the plant cell's vacuole. nih.gov

Table 2: Components of the Glycosylation of Peonidin

| Component | Role |

| Peonidin | The aglycone substrate that receives the sugar moiety. mdpi.com |

| UDP-galactose | The activated sugar donor molecule. mdpi.com |

| UDP-galactose:anthocyanidin galactosyltransferase | The enzyme that catalyzes the transfer of galactose to peonidin. mdpi.comnih.gov |

| Peonidin-3-o-galactoside | The final, stable glycosylated anthocyanin product. |

Regulatory Mechanisms of Anthocyanin Biosynthesis Gene Expression

The entire pathway for anthocyanin production is meticulously controlled at the genetic level. nih.gov The synthesis is managed by two classes of genes: structural genes that encode the biosynthetic enzymes (e.g., CHS, DFR, ANS) and regulatory genes that control when and where the structural genes are expressed. nih.gov This regulation occurs primarily at the level of transcription. frontiersin.org

A primary regulatory mechanism in many plant species is the MBW complex, a protein complex composed of transcription factors from three different families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.org This complex binds to the promoter regions of the anthocyanin structural genes, activating their coordinated expression and thus switching on the entire pathway. frontiersin.orgusda.gov The specific combination of MYB and bHLH proteins within the complex often determines the tissue specificity and timing of pigment production. frontiersin.org

In addition to the central MBW complex, other families of transcription factors can also influence anthocyanin biosynthesis. For instance, WRKY transcription factors have been shown to regulate anthocyanin accumulation in various plants. mdpi.com These factors can act by directly activating biosynthetic genes or by interacting with components of the MBW complex, adding another layer of intricate control to the production of these pigments. mdpi.com

Table 3: Key Regulators of Anthocyanin Biosynthesis Gene Expression

| Regulatory Factor | Type | Function |

| MBW Complex | Protein Complex | A key activator composed of MYB, bHLH, and WD40 proteins that initiates the transcription of anthocyanin structural genes. frontiersin.org |

| R2R3-MYB | Transcription Factor | A component of the MBW complex that often provides specificity to the regulatory action. frontiersin.orgusda.gov |

| bHLH | Transcription Factor | An essential co-activator component of the MBW complex. frontiersin.orgusda.gov |

| WRKY | Transcription Factor | Modulates the expression of anthocyanin biosynthesis genes, sometimes in conjunction with the MBW complex. mdpi.com |

Advanced Methodologies for Synthesis and Extraction in Research

Natural Extraction and Chromatographic Purification Techniques

The isolation of Peonidin-3-o-galactoside chloride from its natural sources, such as cranberries and certain varieties of grapes and berries, involves sophisticated extraction and purification methodologies to ensure high purity and stability of the final product. acs.orgextrasynthese.com

Conventional solvent extraction remains a widely used primary step. The choice of solvent is critical, with polar solvents like methanol (B129727), ethanol, acetone, and water, or mixtures thereof, being common. researchgate.net Methanol has been shown to be highly efficient in extracting anthocyanins. researchgate.net To enhance stability, these solvents are often acidified with weak acids such as formic, citric, or acetic acid. This acidic environment (typically pH ~3) helps to maintain the flavylium (B80283) cation, the stable form of the anthocyanin. taylorandfrancis.com

Modern extraction techniques have been developed to improve efficiency and yield while minimizing degradation. These include:

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher yields in shorter times and at lower temperatures. taylorandfrancis.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. acs.org

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which improves extraction efficiency and reduces solvent consumption. acs.org

Following extraction, the crude extract contains a mixture of compounds requiring further purification. Chromatographic techniques are indispensable for isolating Peonidin-3-o-galactoside chloride to a high degree of purity.

Column Chromatography is a fundamental purification step. Various stationary phases are employed, including:

Macroporous Adsorbent Resins: These resins can effectively enrich and purify anthocyanins from crude extracts. wikipedia.orgcaymanchem.com

Sephadex LH-20: This size-exclusion chromatography resin is used to separate anthocyanins from other polyphenols. wikipedia.org

Toyopearl HW-40S: This medium is effective for the separation of anthocyanins, often using a mobile phase of methanol with formic acid. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of Peonidin-3-o-galactoside chloride. Reversed-phase columns, such as C18, are commonly used. caymanchem.commedchemexpress.com The mobile phase typically consists of a gradient of acidified water and an organic solvent like methanol or acetonitrile. medchemexpress.com Diode-Array Detection (DAD) is often coupled with HPLC to identify and quantify the compound based on its specific UV-Vis absorbance spectrum. acs.org For structural confirmation, HPLC can be coupled with Mass Spectrometry (MS). nih.gov

Table 1: Comparison of Extraction Methods for Anthocyanins

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Dissolving anthocyanins in a suitable solvent. | Simple, low equipment cost. | Time-consuming, large solvent consumption, potential for thermal degradation. acs.org |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. taylorandfrancis.com | Faster, higher yields, can be performed at lower temperatures. taylorandfrancis.com | Equipment can be more expensive. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant matrix. acs.org | Very fast, reduced solvent consumption. | Potential for localized overheating and degradation if not controlled. |

| Pressurized Liquid Extraction (PLE) | Use of solvents at high temperatures and pressures. acs.org | Fast, efficient, low solvent consumption. | High initial equipment cost. |

Chemical Synthesis Approaches for Structural Elucidation and Production

While natural extraction is a common source, chemical synthesis offers a route to produce Peonidin-3-o-galactoside chloride for research purposes, particularly for structural elucidation and as an analytical standard. The synthesis of anthocyanins is a complex process due to the polyhydroxylated and reactive nature of the flavonoid backbone.

A general strategy for the synthesis of peonidin (B1209262) glycosides involves the condensation of two key building blocks: a protected phloroglucinol (B13840) derivative (A-ring) and a protected 4-hydroxy-3-methoxybenzaldehyde derivative (B-ring). The synthesis of Peonidin-3-o-glucoside, a closely related compound, provides a model for the synthesis of the galactoside derivative.

One reported synthesis of peonidin-3-O-glucoside involves the following key steps:

Synthesis of the A-ring precursor: Phloroglucinaldehyde is a common starting material for the A-ring.

Synthesis of the B-ring precursor: The B-ring precursor is typically a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Condensation: The A-ring and B-ring precursors are condensed to form the chalcone (B49325) backbone.

Cyclization: The chalcone is then cyclized to form the flavylium ring system.

Glycosylation: The crucial step is the introduction of the galactose moiety at the 3-position. This is typically achieved by reacting the aglycone with a protected galactose donor, such as acetobromo-α-D-galactose, in the presence of a catalyst.

Deprotection: Finally, all protecting groups are removed to yield the target molecule, Peonidin-3-o-galactoside chloride.

The synthesis of delphinidin-3-O-glucoside and petunidin-3-O-glucoside has also been achieved, highlighting the feasibility of synthesizing various anthocyanins. acs.org These synthetic routes provide unambiguous confirmation of the structure and allow for the production of highly pure standards for analytical applications. extrasynthese.com

Table 2: Key Intermediates in the Chemical Synthesis of Peonidin Glycosides

| Intermediate | Role in Synthesis |

|---|---|

| Phloroglucinaldehyde | Starting material for the A-ring of the flavonoid structure. |

| Vanillin | Starting material for the B-ring of the peonidin structure. |

| Chalcone | An open-chain flavonoid precursor formed by the condensation of A-ring and B-ring precursors. |

| Acetobromo-α-D-galactose | A protected galactose donor used for glycosylation. |

Enzymatic Synthesis and Biotransformation Strategies

Enzymatic synthesis and biotransformation present an alternative, often more specific and environmentally friendly, approach to the production of Peonidin-3-o-galactoside chloride. These methods utilize enzymes or whole-cell systems to catalyze the glycosylation of the peonidin aglycone.

Enzymatic glycosylation typically involves the use of glycosyltransferases (GTs). These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-galactose, to the hydroxyl group of an acceptor molecule, in this case, peonidin. Flavonoid 3-O-glycosyltransferases (F3GTs) are a specific class of GTs that can glycosylate the 3-hydroxyl group of flavonoids. While specific studies on the enzymatic synthesis of Peonidin-3-o-galactoside chloride are limited, research on the glycosylation of other flavonoids provides a strong precedent. For example, the enzymatic synthesis of myricetin (B1677590) 3-O-galactoside has been achieved using a whole-cell biocatalyst expressing a flavonol 3-O-galactosyltransferase. nih.gov

Biotransformation using microbial systems is another promising strategy. Microorganisms can be engineered to express the necessary biosynthetic pathways for the production of specific flavonoid glycosides. This can involve introducing genes for enzymes like phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), and specific glycosyltransferases into a host organism such as E. coli or yeast. mdpi.comresearchgate.net These engineered microbes can then convert simple precursors into the desired anthocyanin. The biotransformation of anthocyanin glycosides by gut microbiota, such as Bifidobacteria and Lactobacillus, has also been studied, demonstrating the potential for enzymatic modification of these compounds. nih.gov

The enzymatic approach offers high regioselectivity and stereoselectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis. This makes it an attractive method for the sustainable production of Peonidin-3-o-galactoside chloride.

Analytical Techniques for Comprehensive Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of Peonidin-3-o-galactoside chloride from complex mixtures. Its high resolution and sensitivity make it ideal for the analysis of anthocyanins. The versatility of HPLC is enhanced by coupling it with various detection systems, each providing unique and complementary information.

HPLC-Diode Array Detection (DAD)

HPLC coupled with a Diode Array Detector (DAD) is a powerful tool for the identification and quantification of Peonidin-3-o-galactoside chloride. The DAD detector acquires absorbance spectra across a range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. This allows for the generation of a "fingerprint" chromatogram of a sample. nih.gov

The presence of specific phenolic compounds in a sample can be confirmed by comparing their retention times and UV-Vis spectra with those of analytical standards. nih.gov The DAD's ability to provide spectral information for each peak is crucial for distinguishing between different anthocyanins, which often have similar retention times but distinct spectral characteristics. The linearity of the HPLC-DAD method is typically excellent, with correlation coefficients (R²) often exceeding 0.99. pensoft.net

A typical HPLC-DAD system for the analysis of anthocyanins might employ a C18 reversed-phase column and a gradient elution system. nih.govphcogres.com For instance, a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and resolution, is commonly used. phcogres.com Detection is often performed at a specific wavelength, such as 270 nm, to monitor for phenolic compounds. nih.gov

HPLC-Electrospray Ionization Mass Spectrometry (ESI/MS)

The coupling of HPLC with Electrospray Ionization Mass Spectrometry (ESI/MS) provides a significant leap in analytical capability, offering detailed structural information. ESI is a soft ionization technique that allows for the analysis of large, thermally labile molecules like Peonidin-3-o-galactoside chloride with minimal fragmentation. researchgate.net This technique has become one of the most popular ionization methods for LC-MS analysis of flavonoids. researchgate.net

In HPLC-ESI/MS, the eluent from the HPLC column is introduced into the ESI source, where the analyte molecules are ionized. These ions are then transferred to the mass spectrometer for mass-to-charge ratio (m/z) analysis. The resulting mass spectrum provides the molecular weight of the compound. For Peonidin-3-o-galactoside, a precursor ion [M]+ at an m/z of 463.12401 is observed in positive ionization mode. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions. In the case of Peonidin-3-o-galactoside, a prominent fragment ion is observed at m/z 301.0718, corresponding to the peonidin (B1209262) aglycone after the loss of the galactose moiety. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profile Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the comprehensive profiling of Peonidin-3-o-galactoside chloride and other related compounds in complex biological matrices. This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. phcogres.com

LC-MS/MS analysis allows for the identification and quantification of a wide range of phenolic compounds, including flavonoids and phenolic acids. phcogres.comnih.gov The use of a triple quadrupole or ion trap mass spectrometer enables various scan modes, such as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for targeted quantitative analysis. researchgate.net The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allows for accurate mass measurements, aiding in the confident identification of compounds. nih.gov

For instance, an HPLC-DAD-ESI-QTOF-MS analysis can identify numerous bioactive compounds in a single run. nih.gov The data obtained can be processed to create detailed profiles of the phenolic content in a sample, which is crucial for understanding its potential biological activities.

| Analytical Technique | Information Provided | Instrumentation Example |

| HPLC-DAD | Retention time, UV-Vis spectrum | Agilent 1260 Infinity II HPLC with DAD detector |

| HPLC-ESI/MS | Molecular weight, structural fragments | UPLC Q-Tof Premier, Waters |

| LC-MS/MS | Comprehensive profile, quantification | ThermoFinnigan LCQ Duo ion trap MS with ESI source |

Spectroscopic Methods in Compound Identification and Purity Assessment

Spectroscopic methods are fundamental for the unequivocal identification and assessment of the purity of Peonidin-3-o-galactoside chloride. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry provide detailed structural information.

A certificate of analysis for Peonidin-3-o-galactoside chloride will typically include identification by 13C-NMR, which should be consistent with its known chemical structure. chemfaces.com Purity is often determined by HPLC, with standards typically having a purity of ≥95% or 98%. chemfaces.comcymitquimica.comlifeasible.com

Electrochemical Analysis and Voltammetric Techniques for Redox Behavior

Electrochemical methods, particularly voltammetric techniques, offer a low-cost and reliable alternative for the characterization of compounds like Peonidin-3-o-galactoside chloride. nih.gov These techniques are highly sensitive, provide a fast response, and can be used to study the redox behavior of the compound. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms

Antioxidant and Free Radical Scavenging Activities

Peonidin-3-O-galactoside chloride, an anthocyanin, demonstrates notable antioxidant properties. Its efficacy in neutralizing harmful free radicals has been substantiated through various in vitro and cellular-based assays.

In Vitro Assessment of Radical Scavenging Potentials (e.g., DPPH, ABTS assays)

The radical scavenging ability of Peonidin-3-O-galactoside chloride has been quantified using established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize stable radicals. While specific IC50 values for Peonidin-3-O-galactoside chloride are not extensively detailed in the provided results, the structurally similar compound, Peonidin-3-O-glucoside, has been shown to scavenge DPPH and ABTS radicals with EC50 values of 757 and 98 μM, respectively. caymanchem.com This suggests that the peonidin (B1209262) backbone possesses significant radical-scavenging capabilities. The general principle of these assays involves a color change upon reduction of the radical, which can be measured spectrophotometrically. mdpi.com The antioxidant capacity is often compared to a standard antioxidant like Trolox. nih.gov

Table 1: In Vitro Radical Scavenging Activity of a Structurally Similar Compound

| Assay | EC50 (µM) |

|---|---|

| DPPH | 757 |

| ABTS | 98 |

Data for Peonidin-3-O-glucoside caymanchem.com

Cellular Protection Against Oxidative Stress and Reactive Oxygen Species

Beyond simple chemical assays, Peonidin-3-O-galactoside chloride and related anthocyanins have shown protective effects against oxidative stress in cellular models. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Related anthocyanins, such as cyanidin-3-O-glucoside, have been found to protect human keratinocytes from UVA-induced oxidative stress by inhibiting the formation of apoptotic cells and DNA fragmentation. nih.gov This protection is attributed to the inhibition of hydrogen peroxide release, a key indicator of cellular ROS formation. nih.gov Similarly, cyanidin-3-O-galactoside has been shown to protect human lymphocytes against peroxide-induced damage by reducing cell necrosis and apoptosis. nih.gov These protective effects are often linked to the ability of the anthocyanin to incorporate into the cell membrane, forming a protective barrier against external free radicals. nih.gov

Mechanistic Insights into Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Pathways

The antioxidant activity of phenolic compounds like Peonidin-3-O-galactoside chloride is primarily executed through two main mechanisms: single electron transfer (SET) and hydrogen atom transfer (HAT). In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. In the HAT mechanism, a hydrogen atom is transferred from the antioxidant to the free radical. The efficiency of these pathways is influenced by the molecular structure of the antioxidant, including the number and position of hydroxyl groups on the aromatic rings. scripps.edu While the specific mechanistic details for Peonidin-3-O-galactoside chloride are not explicitly outlined in the provided search results, the general principles of flavonoid antioxidant activity suggest that both HAT and SET pathways are likely involved. scripps.edunih.gov The presence of hydroxyl groups on the B-ring of the peonidin structure is crucial for its radical scavenging activity.

Modulation of Endogenous Antioxidant Enzyme Systems

In addition to directly scavenging free radicals, there is evidence to suggest that anthocyanins can bolster the body's own antioxidant defenses. Studies on related anthocyanins have shown that they can induce an improvement in the endogenous antioxidant enzyme system, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov This upregulation of antioxidant enzymes provides a more sustained defense against oxidative stress. The mechanism often involves the activation of signaling pathways, such as the Nrf2 pathway, which is a key regulator of the expression of antioxidant proteins. While direct evidence for Peonidin-3-O-galactoside chloride modulating these specific enzymes is not present in the search results, the activity of structurally similar anthocyanins provides a strong indication of this potential.

Anti-inflammatory Efficacy and Pathway Modulation

Peonidin-3-O-galactoside chloride and its analogs have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., IL-1β, IL-6, IL-8, TNF-α, Nitric Oxide)

Research has shown that peonidin-containing compounds can effectively suppress the production of several key pro-inflammatory cytokines and mediators. For instance, Peonidin-3-O-glucoside has been found to inhibit the IL-1β-induced phosphorylation of IKKα, IκBα, and ERK in human articular chondrocytes. caymanchem.com This inhibition, in turn, can lead to a reduction in the downstream production of inflammatory molecules. Furthermore, studies on a fraction rich in cyanidin-3-O-glucoside and peonidin-3-O-glucoside demonstrated the suppression of inflammatory gene expression and the secretion of IL-6 and IL-1β in lung cells and macrophages. nih.gov In silico studies have also suggested that peonidin-3-O-glucoside can act as an anti-inflammatory agent by potentially interfering with TNF-α signaling. nih.gov The inhibition of nitric oxide (NO), a pro-inflammatory mediator, is another important aspect of the anti-inflammatory effects of certain compounds, although direct evidence for Peonidin-3-O-galactoside chloride is not available in the provided results. However, the general role of nitric oxide synthase (iNOS) in inflammation and its link to cytokine production is well-established. nih.gov

Table 2: Investigated Anti-inflammatory Targets of Peonidin Glycosides

| Target Molecule/Pathway | Cell Type | Observed Effect |

|---|---|---|

| Phosphorylation of IKKα, IκBα, ERK | Human Articular Chondrocytes | Inhibition |

| IL-6, IL-1β Secretion | A549 Lung Cells, THP-1 Macrophages | Suppression |

| TNF-α Signaling | In silico model | Potential Inhibition |

Data for Peonidin-3-O-glucoside caymanchem.comnih.govnih.gov

Regulation of Key Inflammatory Signaling Cascades

Peonidin-3-o-galactoside chloride and its related compounds have been investigated for their ability to modulate critical inflammatory pathways, playing a significant role in the body's response to injury and infection. The dysregulation of these pathways is a hallmark of many chronic inflammatory diseases.

Nuclear Factor-kappa B (NF-κB) Pathway Attenuation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Research indicates that Peonidin-3-O-glucoside, a closely related anthocyanin, can effectively attenuate this pathway. It has been shown to inhibit the Interleukin-1 beta (IL-1β)-induced phosphorylation of IκB kinase α (IKKα) and the inhibitor of kappa B (IκBα) in human articular chondrocytes. nih.gov This inhibition is crucial as the phosphorylation of IκBα is a key step that leads to its degradation and the subsequent release and nuclear translocation of NF-κB, where it can then transcribe pro-inflammatory genes.

Furthermore, studies on black rice extracts, which are rich in both Cyanidin-3-O-glucoside (C3G) and Peonidin-3-O-glucoside (P3G), have demonstrated a significant suppression of NF-κB activation. nih.govtandfonline.com This inhibitory action on the NF-κB pathway helps to downregulate the expression of various inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK, IKKα, IκBα phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal in translating extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis. Evidence points to the modulatory effects of Peonidin-3-O-glucoside on this pathway. Specifically, it has been observed to inhibit the IL-1β-induced phosphorylation of Extracellular signal-regulated kinase (ERK), a key member of the MAPK family, in human articular chondrocytes at a concentration of 2.5 μM. nih.gov

In addition to ERK, the phosphorylation of IKKα and IκBα, which are intersection points between the MAPK and NF-κB pathways, is also inhibited by Peonidin-3-O-glucoside. nih.gov This modulation of MAPK signaling cascades is a significant mechanism through which this compound exerts its anti-inflammatory effects.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines like IL-1β and Interleukin-18 (IL-18). Research on a black rice extract abundant in C3G and P3G has shown its capability to suppress the NLRP3 inflammasome pathway in both A549 lung cells and THP-1 macrophages. nih.govtandfonline.com This suppression leads to a dose-dependent reduction in the gene expression of NLRP3, IL-1β, and IL-18, as well as a decrease in the secretion of their corresponding cytokines. nih.govtandfonline.com The mechanism involves the counteraction of NF-κB activation and the downregulation of key inflammasome proteins, including NLRP3, ASC, and caspase-1. nih.gov

Impact on Cellular Migration and Angiogenesis in Endothelial Cells

Angiogenesis, the formation of new blood vessels from pre-existing ones, and cellular migration are critical processes in both normal physiological functions and in pathological conditions like tumor growth. Studies on anthocyanidins, the class of compounds to which Peonidin-3-o-galactoside chloride belongs, suggest an inhibitory role in these processes. Research has indicated that anthocyanidins, including Peonidin-3-glucoside (B1200960), can inhibit angiogenesis and invasion in breast cancer models. taylorandfrancis.com While direct studies on endothelial cells are limited, the inhibition of tumor-induced angiogenesis implies an effect on endothelial cell behavior. Other related anthocyanins, such as Cyanidin-3-O-sambubioside, have been shown to interrupt the formation of neovasculature and inhibit the migration of breast cancer cells. researchgate.net

Anticancer and Chemopreventive Potentials

The potential of Peonidin-3-o-galactoside chloride and related compounds to combat cancer has been a subject of scientific inquiry, with studies focusing on their ability to halt the growth and spread of cancer cells.

Inhibition of Cancer Cell Proliferation and Viability (e.g., Hs578T Human Breast Cancer Cells)

Research has demonstrated that Peonidin-3-glucoside exhibits a notable inhibitory effect on the proliferation and viability of certain cancer cells. Among various cell lines tested, the Hs578T human breast cancer cell line was identified as being particularly sensitive to the effects of Peonidin-3-glucoside. nih.govtaylorandfrancis.com Treatment with this compound resulted in a significant, concentration-dependent inhibition of cell growth. nih.gov

The underlying mechanism for this anticancer activity involves the arrest of the cell cycle at the G2/M phase. nih.govtaylorandfrancis.com This cell cycle arrest is associated with the downregulation of key regulatory proteins, including cyclin-dependent kinase-1 (CDK-1), cyclin-dependent kinase-2 (CDK-2), cyclin B1, and cyclin E. nih.govtaylorandfrancis.com In addition to halting proliferation, Peonidin-3-glucoside has also been shown to induce apoptosis, or programmed cell death, in these cancer cells. taylorandfrancis.com

| Research Finding | Cell Line | Compound | Mechanism of Action |

| Inhibition of cell growth | Hs578T Human Breast Cancer | Peonidin-3-glucoside | G2/M phase cell cycle arrest |

| Downregulation of cell cycle proteins | Hs578T Human Breast Cancer | Peonidin-3-glucoside | Decreased expression of CDK-1, CDK-2, Cyclin B1, and Cyclin E |

| Induction of apoptosis | Hs578T Human Breast Cancer | Peonidin-3-glucoside | Caspase-3 activation, chromatin condensation |

| Pathway | Effect of Peonidin-3-glucoside | Key Proteins Modulated | Cell Type |

| NF-κB | Attenuation | IKKα, IκBα | Human Articular Chondrocytes |

| MAPK | Modulation | ERK, IKKα, IκBα | Human Articular Chondrocytes |

| NLRP3 Inflammasome | Inhibition | NLRP3, ASC, Caspase-1 | A549, THP-1 |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

The potential of Peonidin-3-o-galactoside chloride to influence programmed cell death, or apoptosis, and to halt the cell division cycle is an area of significant interest in cancer research. While direct studies on Peonidin-3-o-galactoside chloride are limited, research on the closely related compound, peonidin-3-glucoside, provides valuable insights into these mechanisms.

Studies have demonstrated that peonidin-3-glucoside can induce cell cycle arrest at the G2/M phase in certain cancer cell lines. nih.gov This is a critical checkpoint in cell division, and its arrest can prevent the proliferation of cancerous cells. The arrest at this phase is often associated with the downregulation of key regulatory proteins. For instance, stilbenoid compounds, which share some structural similarities with anthocyanins, have been shown to induce G2/M arrest by decreasing the expression of cyclin B1. nih.gov Furthermore, in human lung cancer cells, a stilbenoid derivative was found to elevate the levels of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, both of which play a crucial role in halting the cell cycle and promoting apoptosis. nih.gov

The induction of apoptosis is a key mechanism for eliminating cancerous cells. Research on other compounds has shown that G2/M arrest can be a precursor to apoptosis. nih.gov This process involves the activation of a cascade of enzymes called caspases, which ultimately leads to cell death. While direct evidence for Peonidin-3-o-galactoside chloride is not yet available, the pro-apoptotic effects observed with related compounds suggest a potential area for future investigation.

Anti-metastatic Effects through Proteinase Downregulation

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. A crucial step in metastasis is the breakdown of the extracellular matrix (ECM), a network of proteins that provides structural support to cells. This degradation is carried out by a family of enzymes called proteinases. While specific studies on Peonidin-3-o-galactoside chloride are not available, research on the related compound, peonidin-3-glucoside, has shown promising anti-metastatic effects through the downregulation of key proteinases.

Inhibition of Matrix Metalloproteinase (MMP-2, MMP-9) and Urokinase-type Plasminogen Activator (u-PA) Activities

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, and the urokinase-type plasminogen activator (u-PA) are enzymes that are often overexpressed in malignant tumors and play a pivotal role in tumor invasion and metastasis. nih.govnih.gov They degrade components of the basement membrane and the ECM, allowing cancer cells to break away from the primary tumor and invade surrounding tissues and blood vessels.

Studies on other natural compounds have highlighted the therapeutic potential of inhibiting these proteinases. nih.gov For instance, the degradation of protease nexin-1 (PN-1), an inhibitor of u-PA, by MMP-9 has been shown to regulate tumor cell invasion. nih.gov By inhibiting MMP-9, it is possible to maintain higher levels of PN-1, thereby reducing the invasive capacity of cancer cells. While direct evidence for Peonidin-3-o-galactoside chloride is pending, the known anti-proteinase activity of related flavonoids suggests a promising avenue for anti-metastatic research.

Synergistic Interactions with Conventional Anticancer Therapies

A significant challenge in cancer treatment is the development of drug resistance and the side effects associated with high doses of chemotherapy. One promising strategy to overcome these limitations is the use of natural compounds in combination with conventional anticancer drugs to achieve synergistic effects. This approach can enhance the efficacy of the primary drug, allowing for lower, less toxic doses.

While direct studies on the synergistic interactions of Peonidin-3-o-galactoside chloride are not yet available, research on related anthocyanins and other phenolic compounds has demonstrated the potential for such synergistic effects. For example, paeonol, a phenolic compound, has been shown to have a synergistic growth-inhibitory effect on esophageal cancer cell lines when combined with cisplatin (B142131), a conventional chemotherapy drug. nih.gov This combination led to a greater induction of apoptosis compared to either agent alone. nih.gov Similarly, the co-encapsulation of quercetin, another flavonoid, with paclitaxel (B517696) in nanogels has shown a synergistic effect in chemotherapy. nih.gov Anethole has also been found to potentiate the effect of cisplatin in oral cancer cells. mdpi.com These findings suggest that Peonidin-3-o-galactoside chloride may also enhance the therapeutic effects of conventional anticancer therapies, a hypothesis that warrants further investigation.

Modulation of Metabolic Processes and Associated Diseases

Beyond its potential in cancer research, Peonidin-3-o-galactoside chloride may also play a role in modulating metabolic processes and ameliorating associated diseases. The close structural analog, peonidin-3-glucoside, has been investigated for its beneficial effects on metabolic disorders.

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD)

Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition characterized by the accumulation of fat in the liver, which can progress to more severe liver damage. nih.govrevistagastroenterologiamexico.org There is a growing interest in the potential of natural compounds to manage this condition.

Studies on peonidin-3-O-glucoside have shown that it can significantly reduce lipid accumulation in a cellular model of NAFLD. nih.govnih.gov The proposed mechanism involves the regulation of mitochondrial and lysosomal functions, leading to a reduction in oxidative stress and inflammation, which are key drivers of NAFLD progression. nih.govnih.gov While there are currently no approved treatments for NAFLD that are free of adverse effects, the findings on peonidin-3-O-glucoside suggest that Peonidin-3-o-galactoside chloride could be a promising candidate for further research in the management of this metabolic disease. revistagastroenterologiamexico.org

Enhancement of Insulin (B600854) Secretion in Pancreatic Beta Cells

The pancreas plays a crucial role in regulating blood sugar levels through the secretion of insulin from its beta cells. nih.govyoutube.com Impaired insulin secretion is a hallmark of type 2 diabetes. nih.gov The stimulation of insulin secretion is a key therapeutic strategy for managing this condition.

The process of insulin secretion is complex, involving the entry of glucose into the beta cells, leading to a series of events that culminate in the release of insulin. youtube.com While direct evidence for the effect of Peonidin-3-o-galactoside chloride on insulin secretion is lacking, the general area of natural compounds influencing beta-cell function is an active field of research. Some studies have shown that insulin itself can act as a positive feedback signal to stimulate further insulin secretion. nih.gov The potential for Peonidin-3-o-galactoside chloride to enhance insulin secretion, either directly or by modulating the sensitivity of beta cells, remains an open question for future studies. The development of new therapies that can promote the regeneration or function of pancreatic beta cells is a major goal in diabetes research. youtube.comyoutube.com

Promotion of Glucose Uptake in Hepatic Cells

Research into the effects of peonidin glycosides on liver cells has highlighted their potential role in glucose metabolism. Specifically, studies on the related compound, Peonidin-3-O-glucoside, have demonstrated its capability to enhance glucose uptake in HepG2 human liver cancer cells. medchemexpress.com This action is a critical component of maintaining glucose homeostasis, where the liver acts as a primary site for glucose storage and regulation. The increased uptake of glucose by hepatocytes helps to lower blood glucose levels, a key therapeutic goal in managing hyperglycemia. While this research was conducted on the glucoside form, it points to a potential mechanism for the broader class of peonidin glycosides, including the galactoside variant.

Agonistic Activity on Free Fatty Acid Receptor 1 (FFAR1)

The Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a receptor primarily expressed in pancreatic β-cells that plays a significant role in stimulating insulin secretion in response to fatty acids. nih.govtocris.com Emerging evidence has identified Peonidin-3-O-glucoside as an agonist of FFAR1. medchemexpress.com By activating this receptor, the compound can promote the phosphorylation of proteins involved in the insulin secretion pathway, thereby enhancing glucose-stimulated insulin release. medchemexpress.com This agonistic activity on FFAR1 presents a key mechanism through which peonidin compounds may exert beneficial effects on glucose regulation and management. medchemexpress.com

Activation of Glucokinase (GK) and Regulation of Carbohydrate Metabolism Proteins (e.g., AMPK, PEPCK)

Further investigation into the molecular mechanisms reveals a multi-faceted approach to regulating carbohydrate metabolism. In liver cells, Peonidin-3-O-glucoside has been shown to activate glucokinase (GK), a crucial enzyme that facilitates the phosphorylation of glucose, effectively trapping it within the cell for either storage as glycogen (B147801) or entry into the glycolytic pathway. medchemexpress.comchemsrc.com

Beyond GK activation, Peonidin-3-O-glucoside influences key regulatory proteins. Research indicates that it increases the phosphorylation level of AMP-activated protein kinase (AMPK), a central energy sensor in cells. medchemexpress.com The activation of AMPK typically shifts cellular metabolism towards energy-producing pathways while inhibiting energy-consuming ones. proquest.com Concurrently, the compound has been observed to reduce the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis—the process of producing glucose in the liver. medchemexpress.comresearchgate.net By activating AMPK and suppressing PEPCK, Peonidin-3-O-glucoside helps to decrease the liver's output of glucose, complementing its effect on increasing glucose uptake. medchemexpress.com

Inhibition of Aldose Reductase Activity

| Compound | IC₅₀ (μg/mL) |

|---|---|

| Cyanidin-3-glucoside | 0.58 |

| Quercetin (Positive Control) | 0.78 |

| Ferulic acid | 1.03 |

| Peonidin-3-glucoside | 1.83 |

Cardiovascular Health Benefits

The potential cardiovascular benefits of Peonidin-3-O-galactoside chloride are understood through the broader context of anthocyanin research, which points towards positive effects on vascular health.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases, characterized by a reduced bioavailability of nitric oxide (NO). acs.org Anthocyanins as a class have been shown in multiple preclinical and clinical studies to improve endothelial function. acs.orgnih.gov The proposed mechanisms involve the activation of the endothelial nitric oxide synthase (eNOS) enzyme, which leads to increased production of NO. mdpi.comoup.com NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis. oup.com Supplementation with purified anthocyanins has been demonstrated to improve flow-mediated dilation (FMD), a key indicator of endothelial health, through the activation of the NO-cGMP signaling pathway. proquest.comoup.com These general findings for anthocyanins suggest a likely mechanism for the cardiovascular benefits associated with peonidin compounds.

Role in Blood Pressure Regulation

The effect of anthocyanins on blood pressure is a subject of ongoing research, with evidence from human studies showing mixed results. nih.govnih.gov Large epidemiological studies have associated higher dietary intake of anthocyanins with a reduced risk of developing hypertension. nih.govslu.se Mechanistic studies suggest that anthocyanins may contribute to blood pressure regulation by increasing NO synthesis, which promotes vasodilation, and by potentially inhibiting the angiotensin-converting enzyme (ACE), a key component of the body's blood pressure regulating system. mdpi.comnih.gov

However, intervention studies using specific anthocyanins have yielded inconsistent outcomes. researchgate.net For instance, a study on the related compound cyanidin-3-O-glucoside (C3G) in spontaneously hypertensive rats found that while C3G ameliorated cardiac hypertrophy and diastolic dysfunction, it did not have a significant effect on lowering systolic blood pressure compared to the control group. nih.gov This highlights the complexity of blood pressure regulation and indicates that while anthocyanins may have cardioprotective effects, their direct impact on blood pressure may vary depending on the specific compound, dosage, and the baseline health status of the subject. researchgate.netnih.gov

| Treatment Group | SBP at Week 1 (mmHg) | SBP at Week 15 (mmHg) |

|---|---|---|

| SHR Control | 161 ± 6.3 | 201 ± 7.3 |

| SHR + C3G | 126 ± 6.3 | 186 ± 7.3 |

Influence on Lipid Profile and Atherosclerosis Development

Peonidin-3-O-galactoside chloride, as a member of the anthocyanin family, is implicated in processes relevant to lipid metabolism and the development of atherosclerosis. Research into related anthocyanin compounds provides insights into its potential mechanisms of action.

Studies on other anthocyanins, such as cyanidin-3-O-β-glucoside, have demonstrated a capacity to reduce hypercholesterolemia. nih.gov This is achieved, in part, by upregulating the expression of hepatic cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis. nih.gov This upregulation is mediated by the activation of liver X receptor alpha (LXRα), which ultimately promotes the excretion of bile acids and contributes to an anti-atherogenic effect. nih.gov

Furthermore, broad meta-analyses of anthocyanin supplementation have indicated significant improvements in blood lipid profiles. nih.gov These analyses have shown reductions in triglycerides and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. nih.gov While these findings relate to anthocyanins as a class, they suggest a potential area of influence for peonidin-3-o-galactoside chloride.

It is important to note that not all studies have observed these effects. Some research on purified anthocyanin extracts did not find significant alterations in lipid profiles or the expression of genes involved in cholesterol transport. uea.ac.uk

Neuroprotective Effects and Cognitive Function Support

Peonidin-3-O-galactoside chloride is being investigated for its potential neuroprotective properties and its ability to support cognitive function. As an anthocyanin, it is part of a class of compounds that have shown promise in preclinical studies for mitigating neurodegenerative processes.

Research has shown that various anthocyanin-rich extracts can suppress the neurotoxic effects of rotenone (B1679576) in cell culture models of Parkinson's disease. nih.gov Extracts from sources like blueberries and blackcurrants, which contain a variety of anthocyanins including peonidin glycosides, have demonstrated neuroprotective activity. nih.gov The mechanisms underlying these effects are thought to involve the enhancement of mitochondrial function. nih.gov

Studies on related anthocyanins, such as cyanidin-3-O-glucoside, have further elucidated potential neuroprotective pathways. This compound has been shown to be neuroprotective against focal cerebral ischemia in animal models. nih.govresearchgate.net Its beneficial effects may be mediated by reducing brain superoxide levels and blocking the release of apoptosis-inducing factor (AIF) from mitochondria under oxidative stress. nih.govresearchgate.net The suppression of neuroinflammation and oxidative stress are considered key mechanisms for the neuroprotective actions of anthocyanins. iastate.edu

Additionally, petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside, another anthocyanin, has been shown to ameliorate cognitive decline and enhance learning and memory in aging models. mdpi.com This was associated with a reduction in acetylcholinesterase levels and the protection of synapses in the hippocampus. mdpi.com

Antimicrobial Activities against Pathogens

Peonidin-3-O-galactoside chloride is being explored for its potential antimicrobial properties. As a member of the anthocyanin class of flavonoids, it is part of a group of natural compounds known to exhibit a range of biological activities, including effects against various pathogens.

Research on peonidin-based anthocyanins extracted from purple sweet potato has demonstrated inhibitory effects against certain bacteria. nih.gov Specifically, these compounds were found to be more effective against Salmonella typhimurium than Staphylococcus aureus. nih.gov

The broader class of galactoside-based molecules has also been a subject of antimicrobial research. Studies involving the synthesis of acylated methyl β-d-galactopyranoside derivatives have shown that these modified compounds can exhibit varying levels of antibacterial activity against human pathogenic bacteria. nih.gov Some of these synthesized analogs demonstrated broad-spectrum activity, while others were more specific. nih.gov This line of research suggests that the galactoside moiety can serve as a scaffold for the development of new antibacterial agents. nih.gov

While direct and extensive studies on the antimicrobial spectrum of pure peonidin-3-o-galactoside chloride are still emerging, the findings from related peonidin and galactoside compounds provide a basis for its potential role in antimicrobial applications.

Enzyme Inhibition (e.g., Pancreatic Lipase)

Peonidin-3-O-galactoside chloride has been investigated for its potential to inhibit certain enzymes, with a particular focus on pancreatic lipase (B570770). This enzyme plays a crucial role in the digestion and absorption of dietary fats, making its inhibition a target for managing obesity.

Studies on related anthocyanins have provided insights into this inhibitory activity. For instance, peonidin-3-glucoside has been shown to inhibit pancreatic lipase. researchgate.net Kinetic analysis of this inhibition suggests a competitive mode of action. researchgate.net This indicates that the anthocyanin likely binds to the active site of the enzyme, competing with the substrate.

The inhibitory potential of anthocyanins against pancreatic lipase is a broader area of research. nih.gov Various flavonoids and polyphenols have been screened for their effects on this enzyme. researchgate.netmdpi.com For example, cyanidin-3-glucoside has also been identified as a potent inhibitor of pancreatic lipase. researchgate.netresearchgate.net The synergistic effects of combining different polyphenols, such as cyanidin-3-O-glucoside and catechin, have also been explored, revealing enhanced inhibitory activity. researchgate.net

The mechanism of inhibition is thought to involve interactions, such as hydrogen bonds and hydrophobic interactions, between the polyphenol and amino acid residues within the binding pocket of the pancreatic lipase. researchgate.net These interactions can induce conformational changes in the enzyme, impacting its catalytic function. researchgate.net

Pharmacokinetics, Bioavailability, and in Vivo Metabolic Fate

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic profile of anthocyanins like Peonidin-3-o-galactoside is characterized by rapid absorption and equally swift elimination. While direct studies on Peonidin-3-o-galactoside are limited, extensive research on the structurally similar compound, Cyanidin-3-O-β-galactoside (Cy3Gal), provides significant insights. Peonidin-3-o-galactoside is a methylated metabolite of Cy3Gal, and their metabolic pathways are closely related nih.gov.

Following oral administration in preclinical models, Cy3Gal is absorbed quickly, reaching its maximum plasma concentration (Cmax) within approximately 0.25 hours nih.gov. This suggests that absorption may begin in the upper gastrointestinal tract, including the stomach and the small intestine nih.govusask.ca. The process is followed by a rapid distribution and elimination phase, indicated by a short half-life of around 0.77 hours and a high clearance rate nih.gov.

Once absorbed, Peonidin-3-o-galactoside, like other anthocyanins, undergoes extensive first-pass metabolism in the intestinal wall and liver usask.ca. The metabolic processes include methylation, glucuronidation, and sulfation nih.gov. Interestingly, research has shown that Cy3Gal and its methylated metabolites, such as Peonidin-3-o-galactoside, can cross the blood-brain barrier, which has implications for their potential neuroprotective effects nih.gov.

Excretion of the parent compound and its metabolites occurs relatively quickly. Only a small fraction of the ingested anthocyanin is absorbed in its intact glycosylated form, with a significant portion passing to the large intestine for further metabolism or being excreted usask.camdpi.com.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-β-galactoside in Rats (Administered at 300 mg/kg) Data provides insight into the likely profile of the closely related Peonidin-3-o-galactoside.

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 0.25 h | nih.gov |

| Peak Plasma Concentration (Cmax) | 2967.29 ± 556.71 ng/mL | nih.gov |

| Half-life (t1/2) | 0.77 ± 0.05 h | nih.gov |

| Clearance (CL/F) | 101.84 ± 23.90 L/h/kg | nih.gov |

Influence of Glycosylation Patterns on Bioavailability and Cellular Uptake

The bioavailability of any anthocyanin is heavily dependent on its chemical structure, particularly the pattern of glycosylation (the type and number of sugar molecules attached) nih.govnih.gov. The galactose moiety at the 3-position of the C-ring in Peonidin-3-o-galactoside is a critical determinant of its absorption and cellular uptake.

Research consistently shows that the structure of the attached sugar influences the efficiency of transport across the intestinal epithelium. Several factors related to glycosylation affect bioavailability:

Number of Sugar Moieties : Monoglycosides, such as Peonidin-3-o-galactoside, generally exhibit higher transport amounts and rates compared to diglycosides nih.gov. The presence of a single sugar unit facilitates more efficient absorption.

Type of Sugar : The specific type of sugar is also important. Studies comparing different sugar types have found that pentose (a five-carbon sugar) glycosylated anthocyanins may have a higher transport rate than hexose (a six-carbon sugar, like galactose) glycosylated forms nih.gov.

Transport Mechanisms : The absorption of anthocyanin glycosides involves specific transporters in the small intestine. The sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) are implicated in their uptake nih.gov. The presence of the galactose sugar on Peonidin-3-o-galactoside suggests it may utilize these glucose transport pathways, though competition with glucose could potentially delay its absorption nih.gov.

Acylation, the addition of an acyl group to the sugar, is another structural modification that significantly reduces the absorption efficiency of anthocyanins nih.govnih.gov. Since Peonidin-3-o-galactoside is a non-acylated anthocyanin, it is expected to have relatively better bioavailability compared to its acylated counterparts.

Table 2: Influence of Anthocyanin Structural Features on Intestinal Transport

| Structural Feature | Effect on Transport/Bioavailability | Reference |

|---|---|---|

| Monoglycoside vs. Diglycoside | Monoglycosides generally show higher transport efficiency. | nih.gov |

| Aglycone Structure | Anthocyanins with fewer hydroxyl groups on the B-ring (e.g., Pelargonidin-based) are often more readily absorbed. | nih.gov |

| Acylation | Acylation substantially decreases bioavailability. | nih.gov |

| Methylation | Methylation (as in Peonidin) promotes the level of transport. | nih.gov |

Interaction with Gut Microbiota and Metabolite Formation in Vivo

A substantial portion of ingested anthocyanins, potentially up to 85% or more, is not absorbed in the upper gastrointestinal tract and reaches the colon nih.gov. Here, the gut microbiota plays a pivotal role in their biotransformation nih.govcambridge.org. The interaction is a two-way process: the anthocyanins are metabolized by the bacteria, and in turn, they can modulate the composition of the gut microbiota nih.gov.

The primary metabolic action of the gut microbiota on Peonidin-3-o-galactoside involves the cleavage of the glycosidic bond by bacterial enzymes such as β-glucosidase nih.govnih.gov. This deglycosylation step releases the galactose sugar and the aglycone, peonidin (B1209262).

The peonidin aglycone is chemically unstable at the neutral pH of the intestine and undergoes further degradation usask.ca. The C-ring of the flavonoid structure is cleaved, resulting in the formation of simpler phenolic acids nih.gov. The major degradation product derived from the B-ring of the peonidin skeleton is vanillic acid nih.gov. Other phenolic acids may also be formed. These smaller metabolites are readily absorbed into the bloodstream and are often found in much higher concentrations than the parent anthocyanin usask.ca. It is these microbial metabolites that are thought to be responsible for many of the systemic health benefits attributed to anthocyanin consumption usask.canih.gov.

Table 3: Primary In Vivo Metabolites of Peonidin-3-o-galactoside

| Parent Compound | Metabolic Step | Primary Metabolite(s) | Reference |

|---|---|---|---|

| Peonidin-3-o-galactoside | Microbial Deglycosylation (in colon) | Peonidin (aglycone) + Galactose | nih.govnih.gov |

| Peonidin (aglycone) | Microbial Ring Fission (in colon) | Vanillic acid (from B-ring) | nih.gov |

| Peonidin-3-o-galactoside | Phase II Metabolism (liver/intestine) | Glucuronidated, sulfated, and methylated forms | nih.gov |

Structure Activity Relationship Sar Studies

Comparative Analysis of Galactose vs. Glucose Moiety on Biological Potency

The sugar moiety attached to the anthocyanidin core plays a significant role in modulating the biological activity of the resulting glycoside. This is often due to differences in solubility, stability, and interaction with cellular transporters and enzymes.

The type of sugar can influence the antioxidant activity of anthocyanins, although the effects can vary depending on the specific anthocyanidin and the assay used. For instance, in one study comparing the reactivity of several anthocyanins with peroxynitrite, peonidin-3-galactoside demonstrated higher reactivity than peonidin-3-glucoside (B1200960). mdpi.com However, for other anthocyanidins like cyanidin (B77932), no significant difference in antioxidant activity was observed between its glucose and galactose conjugates. mdpi.com Another study noted that for malvidin (B83408), the glucoside form was a more effective antioxidant than the galactoside form. nih.gov This highlights the complex interplay between the aglycone structure and the type of sugar.

The sugar moiety is also crucial for the absorption and bioavailability of anthocyanins. Docking studies suggest that the glycosylation state influences passage across glucose transporters in the gut. nih.gov Specifically, peonidin-3-galactoside showed a greater relative abundance in plasma compared to its concentration in a bilberry extract administered orally, indicating efficient absorption. nih.gov In contrast, studies on the anti-inflammatory effects of malvidin glycosides in endothelial cells found that malvidin-3-glucoside generally exhibited better activity than malvidin-3-galactoside. mdpi.com

Contribution of the Chloride Counter-ion to Stability and Efficacy

Anthocyanins such as peonidin-3-O-galactoside exist as positively charged molecules, specifically as flavylium (B80283) cations, under acidic conditions. nih.gov This positive charge is located on an oxygen atom in the central C-ring of the compound's structure. To maintain electrical neutrality, a negatively charged counter-ion is required. In many commercially available and naturally occurring anthocyanin preparations, this counter-ion is chloride (Cl⁻).

The primary role of the chloride counter-ion is to stabilize the flavylium cation, allowing the compound to exist as a stable salt. nih.gov This is crucial for the isolation, purification, and storage of the anthocyanin. The term "counter-ion" simply refers to the ion that accompanies an ionic species to maintain a neutral charge. nih.gov

The stability of the anthocyanin molecule is highly dependent on factors like pH. nih.gov In strongly acidic environments (pH < 2), the flavylium cation form predominates, which is responsible for the vibrant red and purple colors. As the pH increases, the molecule undergoes structural transformations into less stable and colorless forms. nih.gov The presence of the chloride ion does not inherently alter the efficacy of the core anthocyanin structure (the peonidin-3-O-galactoside cation) but is essential for its chemical integrity as a solid material. The biological effects are attributed to the organic cation part of the molecule, not the chloride ion itself. While other counter-ions can be used, chloride is common and naturally present in plants.

Impact of Phenolic Hydroxyl and Methoxy (B1213986) Substitutions on Activity

The biological activity of peonidin (B1209262) is heavily influenced by the pattern of hydroxyl (-OH) and methoxy (-OCH₃) groups on its aromatic rings, particularly the B-ring. These substitutions determine the molecule's antioxidant capacity and its ability to interact with biological targets.